4-bromo-N1,3-dimethylbenzene-1,2-diamine
Overview
Description
“4-bromo-N1,3-dimethylbenzene-1,2-diamine” is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-bromo-N1,3-dimethylbenzene-1,2-diamine” consists of a benzene ring with two amine groups (NH2) and one bromine atom attached to it . The two amine groups are substituted with methyl groups .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.497±0.06 g/cm3 and a predicted boiling point of 308.2±42.0 °C . The melting point and flash point are not available .Scientific Research Applications
Synthesis of Electrochromic Materials
One of the significant applications of derivatives similar to 4-bromo-N^1,3-dimethylbenzene-1,2-diamine is in the synthesis of electrochromic materials. Huang et al. (2021) developed novel electroactive aromatic poly(ether sulfone)s (PES) using dimethylamine-substituted triphenylamine (TPA) derivatives. These materials exhibit promising properties for electrochromic devices, including high coloration contrast and excellent electrochemical stability, hinting at the potential utility of related brominated diamines in the field of electrochromic materials and devices (Huang, Kung, Shao, & Liou, 2021).
Polymer Synthesis
The versatility of 4-bromo-N^1,3-dimethylbenzene-1,2-diamine and its derivatives extends to polymer science, where these compounds serve as building blocks for the synthesis of novel polyimides and other polymers. For instance, Choi, Cho, and Yoon (2010) prepared triphenylamine-based novel diamine monomers for polyimide synthesis, showcasing the potential of brominated diamines in creating materials with desirable thermal, optical, and electrical properties (Choi, Cho, & Yoon, 2010).
Sensing Applications
In the domain of sensing, brominated diamines are utilized in the synthesis of coordination polymers with specific sensing capabilities. Bogale et al. (2017) demonstrated the development of a terbium(III)-based coordination polymer capable of selectively sensing nitroaromatic compounds and ferric ions. This research underscores the application of brominated diamines in fabricating sensitive and selective luminescent sensors for environmental monitoring and security applications (Bogale, Chen, Ye, Zhang, Yiwen, Liu, Zheng, Rauf, & Ning, 2017).
properties
IUPAC Name |
4-bromo-1-N,3-dimethylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQAAHJUBWXUNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)NC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N1,3-dimethylbenzene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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